molecular formula C9H12O B1585127 1-Ethyl-2-methoxybenzene CAS No. 14804-32-1

1-Ethyl-2-methoxybenzene

Cat. No. B1585127
CAS RN: 14804-32-1
M. Wt: 136.19 g/mol
InChI Key: NIEHEMAZEULEKB-UHFFFAOYSA-N
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Description

1-Ethyl-2-methoxybenzene is an aromatic compound . It’s an ether derivative, where an ethyl group and a methoxy group are attached to a benzene ring .


Synthesis Analysis

The synthesis of 1-Ethyl-2-methoxybenzene could potentially involve a series of reactions such as nucleophilic substitution, elimination, and halogenation . A common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . For instance, the reaction between CH3O− (nucleophile) and halide could give the desired compound .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methoxybenzene involves a benzene ring with an ethyl group and a methoxy group attached . The positions of these groups on the benzene ring can be determined using ortho-, meta-, para- nomenclature .


Chemical Reactions Analysis

1-Ethyl-2-methoxybenzene could undergo various chemical reactions. For instance, it could participate in free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Deoxygenation of Alcohols

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Ethyl-2-methoxybenzene is used in the deoxygenation of alcohols under mild conditions .
  • Methods of Application: The experimental procedure involves adding alcohol, N2H4•H2O, and DMSO in a quartz tube under air. The tube is then placed in a UV reactor at room temperature and the mixture is stirred for 24 or 36 hours .
  • Results or Outcomes: The reaction is monitored by thin-layer chromatography (TLC). The results are analyzed using NMR spectra .

Thermophysical Property Data

  • Scientific Field: Physical Chemistry
  • Application Summary: 1-Ethyl-2-methoxybenzene is studied for its thermophysical properties .
  • Methods of Application: The thermophysical properties are evaluated using the NIST ThermoData Engine software package .
  • Results or Outcomes: The data includes triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .

Wastewater Treatment

  • Scientific Field: Environmental Science
  • Application Summary: 1-Ethyl-2-methoxybenzene is removed from wastewater using polymeric membranes .
  • Methods of Application: The process involves pervaporation, a membrane process used for the separation of mixtures .
  • Results or Outcomes: The performance of the separation is dependent on the characteristics of the membrane .

Electrophilic Aromatic Substitution

  • Scientific Field: Organic Chemistry
  • Application Summary: Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene .
  • Methods of Application: The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
  • Results or Outcomes: Bromination of anisole is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .

Perfumes and Fragrances

  • Scientific Field: Perfumery
  • Application Summary: Anisole is a precursor to perfumes, insect pheromones .
  • Methods of Application: Anisole is mainly made synthetically and is a precursor to other synthetic compounds .
  • Results or Outcomes: Many of its derivatives are found in natural and artificial fragrances .

Alleviation of Digestive Tract Pain

  • Scientific Field: Medicine
  • Application Summary: 1,3,5-trimethoxybenzene, a derivative of anisole, can help alleviate the symptoms of pain in the digestive tract and the biliary tract, as well as colic and urinary spasms .
  • Methods of Application: The molecule has methoxy groups in place of the benzene at positions 1, 2, and 3 .
  • Results or Outcomes: The application of this compound can help alleviate certain symptoms .

Electrophilic Aromatic Substitution

  • Scientific Field: Organic Chemistry
  • Application Summary: Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene .
  • Methods of Application: The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
  • Results or Outcomes: Bromination of anisole is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .

Perfumes and Fragrances

  • Scientific Field: Perfumery
  • Application Summary: Anisole is a precursor to perfumes, insect pheromones .
  • Methods of Application: Anisole is mainly made synthetically and is a precursor to other synthetic compounds .
  • Results or Outcomes: Many of its derivatives are found in natural and artificial fragrances .

Alleviation of Digestive Tract Pain

  • Scientific Field: Medicine
  • Application Summary: 1,3,5-trimethoxybenzene, a derivative of anisole, can help alleviate the symptoms of pain in the digestive tract and the biliary tract, as well as colic and urinary spasms .
  • Methods of Application: The molecule has methoxy groups in place of the benzene at positions 1, 2, and 3 .
  • Results or Outcomes: The application of this compound can help alleviate certain symptoms .

Safety And Hazards

1-Ethyl-2-methoxybenzene could potentially pose several hazards. For instance, it could be highly flammable, harmful if inhaled, and may cause respiratory irritation . It’s also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could explore the catalytic oxidation of 1-Ethyl-2-methoxybenzene . This could lead to the development of new methods for the synthesis of perfumes, insect pheromones, and pharmaceuticals . Additionally, light-driven metal-free direct deoxygenation of alcohols under mild conditions could be another area of interest .

properties

IUPAC Name

1-ethyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHEMAZEULEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163872
Record name Benzene, 1-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methoxybenzene

CAS RN

14804-32-1
Record name Benzene, 1-ethyl-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Borsdorf, K Neitsch, J Grotemeyer - Int J Ion Mobil Spectrom, 2006 - researchgate.net
We investigated sets of constitutional isomers of substituted aromatic methoxy compounds using ion mobility spectrometry with different techniques of atmospheric pressure ionization to …
Number of citations: 3 www.researchgate.net
M Selvaraj, DW Park, I Kim, S Kawi, CS Ha - Dalton Transactions, 2012 - pubs.rsc.org
We approach a green method in the production of alkylaromatic ketones over hexagonally ordered mesoporous CrSBA-15 catalysts, which were used, in green routes, in the liquid-…
Number of citations: 13 pubs.rsc.org
T Ghosh, G Kedarnath, SM Mobin - ChemistrySelect, 2022 - Wiley Online Library
… Ethynyl anisole showed 43 % conversion with 45 % selectivity for 1-ethyl-2-methoxybenzene. Interestingly, the present work utilizes mild reaction condition for hydrogenation with …
M Mirza‐Aghayan, M Kalantari… - Applied …, 2019 - Wiley Online Library
… Similarly, 1-ethyl-2-methoxybenzene was prepared in 68% in the presence of 25% of the corresponding alcohol along with 7% of the starting material by reduction of 2-…
Number of citations: 26 onlinelibrary.wiley.com
D Cao, Z Chen, L Lv, H Zeng, Y Peng, CJ Li - Iscience, 2020 - cell.com
… 1H NMR spectrum of compound 1-ethyl-2-methoxybenzene (3ab), related to Table 2. … 13C NMR spectrum of compound 1-ethyl-2-methoxybenzene (3ab), related to Table 2. …
Number of citations: 23 www.cell.com
B Xiong, L Si, L Zhu, R Wu, Y Liu, W Xu… - Chemistry–An Asian …, 2023 - Wiley Online Library
A mild and efficient Zn(II)‐catalyzed regioselective 1,6‐hydroarylation of para‐quinone methides (p‐QMs) with electron‐rich arenes protocol is reported. A variety of electron‐rich arenes …
Number of citations: 1 onlinelibrary.wiley.com
A Cincotta, TT Nguyen Tu, JL Colaux… - …, 2020 - Wiley Online Library
A panel of geochemical techniques is used here to investigate the taphonomy of fossil feathers preserved in association with the skeleton of the Jurassic theropod Anchiornis huxleyi. …
Number of citations: 3 onlinelibrary.wiley.com
MS Bernardo, M Gonçalves, N Lapa, R Barbosa… - Talanta, 2009 - Elsevier
A method for the determination of 15 aromatic hydrocarbons in eluates from solid residues produced during the co-pyrolysis of plastics and pine biomass was developed. In a first step, …
Number of citations: 33 www.sciencedirect.com
MP Som, L Lemée, A Amblès - Bioresource technology, 2009 - Elsevier
The organic matter (OM) of a green waste and bio waste compost was characterised over 8months and the observed evolution was correlated with physico-chemical parameters (…
Number of citations: 107 www.sciencedirect.com
BJBJ Lee - 2020 - search.proquest.com
… 1-Methoxy-2-(1-methoxyethyl)benzene (3.16) Prepared according to general procedure B using 1-ethyl-2-methoxybenzene (81.7 mg, 0.600 mmol), MeOH (0.2 mL, 5.0 mmol), [Ir(dF(CF3…
Number of citations: 0 search.proquest.com

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